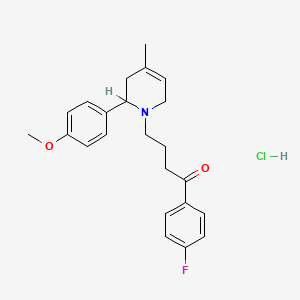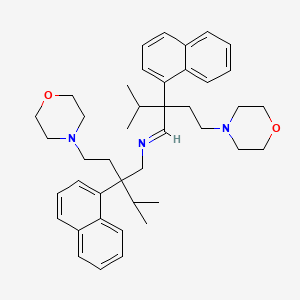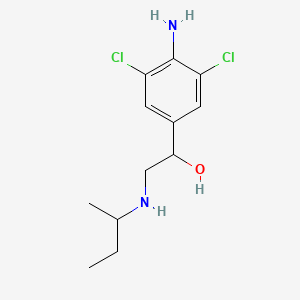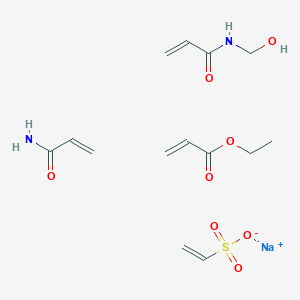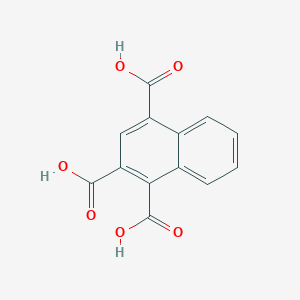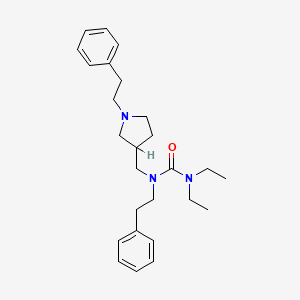
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine is an organic compound known for its distinctive structure and reactivity This compound features a hydrazine functional group bonded to a nitrophenyl and a nitro-phenylethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 2-nitro-1-phenylethylidene. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing one of the nitro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the nitro groups.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine involves its interaction with molecular targets through its functional groups. The nitro and hydrazine moieties can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound’s reactivity with biological molecules makes it a valuable tool for studying biochemical processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
2-Nitro-1-phenylethylidene: Another precursor, with applications in organic synthesis.
1-(2,4-Dinitrophenyl)-2-(2-nitrophenyl)hydrazine: A structurally related compound with similar reactivity and applications.
Uniqueness: 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine stands out due to its combination of nitro and hydrazine functional groups, which confer unique reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
34555-46-9 |
|---|---|
Formule moléculaire |
C14H11N5O6 |
Poids moléculaire |
345.27 g/mol |
Nom IUPAC |
2,4-dinitro-N-[(2-nitro-1-phenylethylidene)amino]aniline |
InChI |
InChI=1S/C14H11N5O6/c20-17(21)9-13(10-4-2-1-3-5-10)16-15-12-7-6-11(18(22)23)8-14(12)19(24)25/h1-8,15H,9H2 |
Clé InChI |
JAQCPAXZIWDPAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



